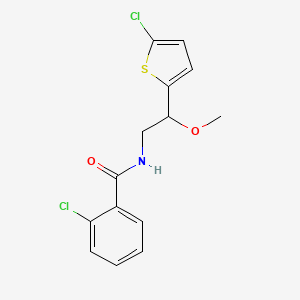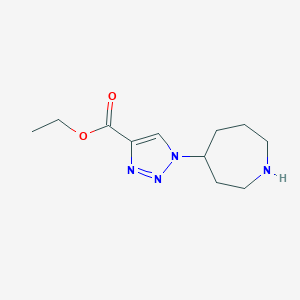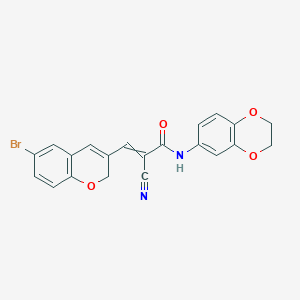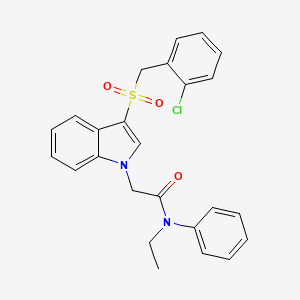
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by the introduction of the sulfonyl and acetamide groups. The sulfonyl group could potentially be introduced using a method similar to the one described in a paper on the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives . The acetamide group could be introduced through a reaction with ethylamine and a suitable acylating agent .Chemical Reactions Analysis
The compound, due to its complex structure, could participate in a variety of chemical reactions. The indole ring is known to undergo electrophilic aromatic substitution . The sulfonyl group could potentially undergo reactions with nucleophiles, and the acetamide group could participate in various reactions involving the carbonyl group .Aplicaciones Científicas De Investigación
Glutaminase Inhibition
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide, due to its structural similarity with bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, may have potential applications in the inhibition of kidney-type glutaminase (GLS). GLS inhibitors like BPTES have shown the capacity to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
Compounds containing sulfonamide moieties, such as 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide, have been investigated for their antimicrobial properties. A study on isoxazole-based heterocycles incorporating sulfamoyl groups demonstrated promising in vitro antibacterial and antifungal activities, suggesting a potential role for similar compounds in antimicrobial research (Darwish et al., 2014).
Cancer Detection and Imaging
A water-soluble near-infrared dye developed for optical imaging in cancer detection showed improved quantum yield and selectivity for bioconjugation. This research suggests that analogs with similar chemical structures could be utilized in developing molecular-based beacons for cancer detection, providing a non-invasive method to identify and monitor tumor growth and metastasis (Pham et al., 2005).
Mecanismo De Acción
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Direcciones Futuras
The future research directions involving this compound could be numerous, depending on its intended use. If it’s a potential drug molecule, future research could involve studying its biological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials. If it’s a reactant in chemical synthesis, future research could involve exploring its reactivity under various conditions, developing new synthetic methods using this compound, and studying the mechanisms of its reactions .
Propiedades
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-2-28(20-11-4-3-5-12-20)25(29)17-27-16-24(21-13-7-9-15-23(21)27)32(30,31)18-19-10-6-8-14-22(19)26/h3-16H,2,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZIWICQPXHAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

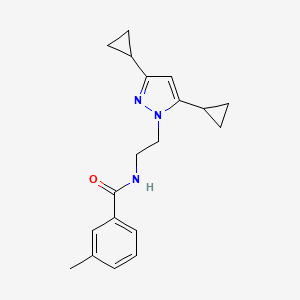
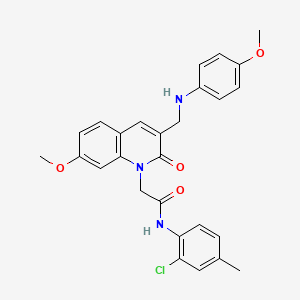

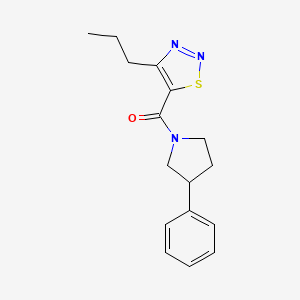

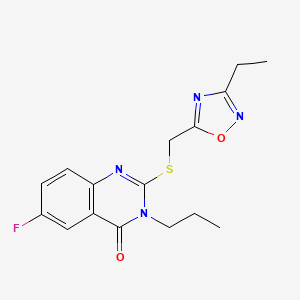
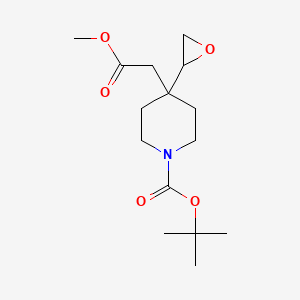
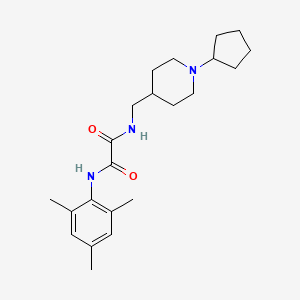
![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)
![4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2597581.png)
